molecular formula C14H9N3O4S B2510564 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide CAS No. 941929-31-3

2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide

Cat. No. B2510564
CAS RN: 941929-31-3
M. Wt: 315.3
InChI Key: IUTMITRXZXZMKF-UHFFFAOYSA-N
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Description

2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide, also known as OTCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Activities

2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide and its derivatives have been synthesized using environmentally benign procedures under microwave irradiation. These compounds, characterized by spectroscopic analyses (IR, NMR, and mass spectral analyses), demonstrated significant antibacterial and antifungal activities against a variety of bacterial strains, indicating their potential as effective antimicrobial agents (Raval, Naik, & Desai, 2012).

Ligand-Receptor Binding Potential

Research has identified these compounds as potent and selective ligands for human adenosine receptors, suggesting their utility in developing therapeutics targeting adenosine receptor-mediated conditions. This application is bolstered by the synthesis of chromone–thiazole hybrids from chromone-2-carboxylic acid, underscoring their relevance in pharmacology (Cagide, Borges, Gomes, & Low, 2015).

Chemosensor Applications

Certain derivatives of this compound have been explored for their chemosensor capabilities, particularly for the detection of cyanide anions. These compounds exhibit changes in fluorescence and color in the presence of cyanide, demonstrating their potential in environmental monitoring and safety applications (Wang et al., 2015).

Metal Complex Formation

The compound has also been involved in the synthesis of novel metal complexes, including copper(II), cobalt(II), and nickel(II), with potential applications in catalysis and material science. These complexes have been characterized by crystal structure analysis and electrochemical studies, opening new avenues for research in inorganic chemistry and materials engineering (Myannik et al., 2018).

Solvatochromic and Biological Properties

Moreover, the solvatochromic properties of 4H-chromene-3-carboxamide derivatives, synthesized through a multicomponent reaction, have been studied alongside their antibacterial activities. These studies not only highlight the compound's versatile chemical properties but also its potential in developing new antibacterial agents with specific solvatochromic characteristics for diagnostic purposes (Chitreddy & Shanmugam, 2017).

Mechanism of Action

Target of Action

The primary target of 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide is the acetylcholinesterase (AChE) enzyme . AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration of ACh, enhancing cholinergic transmission.

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of ACh, thereby increasing its concentration. The compound acts as an uncompetitive inhibitor, meaning it binds to the enzyme at a site other than the active site .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting AChE, this compound increases the availability of ACh, enhancing cholinergic transmission .

Result of Action

The molecular effect of this compound is the inhibition of AChE, leading to an increase in ACh concentration . At the cellular level, this can enhance cholinergic transmission, potentially improving cognitive function. The compound has also been shown to have a neuroprotective effect in cell lines .

properties

IUPAC Name

2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4S/c15-12(19)8-6-22-14(16-8)17-13(20)11-5-9(18)7-3-1-2-4-10(7)21-11/h1-6H,(H2,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTMITRXZXZMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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